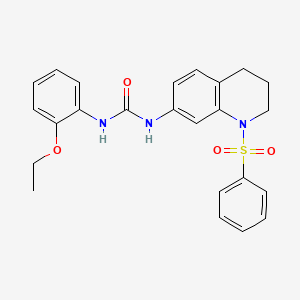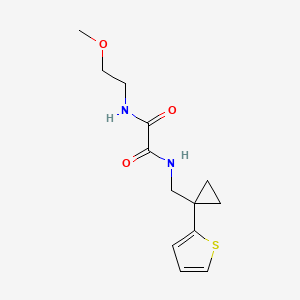![molecular formula C19H23NO4S2 B2746787 1-([1,1'-Biphenyl]-3-ylsulfonyl)-3-(isobutylsulfonyl)azetidine CAS No. 1797178-10-9](/img/structure/B2746787.png)
1-([1,1'-Biphenyl]-3-ylsulfonyl)-3-(isobutylsulfonyl)azetidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Azetidines are important four-membered heterocycles used in organic synthesis and medicinal chemistry . Their reactivity is driven by a considerable ring strain, but they are significantly more stable than related aziridines . This translates into both facile handling and unique reactivity that can be triggered under appropriate reaction conditions .
Synthesis Analysis
The synthesis of azetidines has seen remarkable advances recently . The review by Mughal and Szostak provides an overview of the synthesis, reactivity, and application of azetidines . The review is organized by the methods of synthesis of azetidines and the reaction type used for functionalization of azetidines .Molecular Structure Analysis
The electronic structures of the azetidine radical cation and the neutral azetidin-1-yl radical have been investigated . The radical cation was assigned a structure with a planar ring according to the theoretical and experimental results .Chemical Reactions Analysis
The reactivity of azetidines is driven by a considerable ring strain . This strain allows for unique reactivity that can be triggered under appropriate reaction conditions .Physical and Chemical Properties Analysis
Physical properties of matter may be observed and measured without changing the chemical identity of a sample . Chemical properties of matter require a chemical change in order to observe and measure them . A chemical property is a characteristic of matter that can be observed and measured only when a chemical reaction occurs .Aplicaciones Científicas De Investigación
Azetidine and Its Derivatives in Research
Azetidines as Building Blocks in Organic Synthesis Azetidine and its derivatives are valuable building blocks in organic synthesis. The unique structural properties of azetidines, including strain and ring size, make them particularly useful in the construction of complex molecules. For instance, the three-component reaction of azetidines with arynes and acetonitrile developed by Stephens et al. (2013) offers a novel method for synthesizing γ-aminobutyronitriles and δ-aminovaleronitriles, which are precursors to bioactive compounds like pregabalin and lergotrile (Stephens, Zhang, Cormier, Chavez, Arman, & Larionov, 2013).
Advances in Azetidine Synthesis Recent advancements have expanded the methods available for synthesizing azetidines. Shono et al. (1988) reported a new synthesis approach for 2-substituted azetidines, involving anodic acetoxylation and subsequent nucleophilic substitution. This method provides a pathway for creating azetidine derivatives with varied functional groups, showcasing the versatility of azetidines in synthetic chemistry (Shono, Matsumura, Uchida, & Nakatani, 1988).
Azetidine in Drug Discovery and Development The potential of azetidine derivatives in drug discovery is highlighted by their role in producing multistage antimalarial inhibitors. Kato et al. (2016) discovered bicyclic azetidines that inhibit phenylalanyl-tRNA synthetase, a novel antimalarial target. These compounds exhibit curative effects in mice at low doses and show activity against all parasite life stages, indicating their promise for both curing and preventing malaria (Kato, Comer, Sakata-Kato, Sharma, Sharma, Maetani, Bastien, Brancucci, Bittker, Corey, Clarke, Derbyshire, Dornan, Duffy, Eckley, Itoe, Koolen, Lewis, Lui, Lukens, Lund, March, Meibalan, Meier, McPhail, Mitasev, Moss, Sayes, Van Gessel, Wawer, Yoshinaga, Zeeman, Avery, Bhatia, Burke, Catteruccia, Clardy, Clemons, Dechering, Duvall, Foley, Gusovsky, Kocken, Marti, Morningstar, Muñoz, Neafsey, Sharma, Winzeler, Wirth, Scherer, & Schreiber, 2016).
Direcciones Futuras
Propiedades
IUPAC Name |
3-(2-methylpropylsulfonyl)-1-(3-phenylphenyl)sulfonylazetidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO4S2/c1-15(2)14-25(21,22)19-12-20(13-19)26(23,24)18-10-6-9-17(11-18)16-7-4-3-5-8-16/h3-11,15,19H,12-14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCDKULFQCWIDPG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CS(=O)(=O)C1CN(C1)S(=O)(=O)C2=CC=CC(=C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
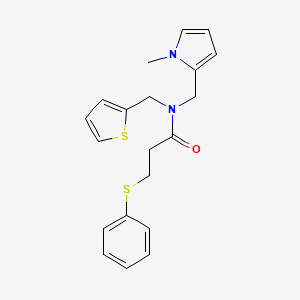
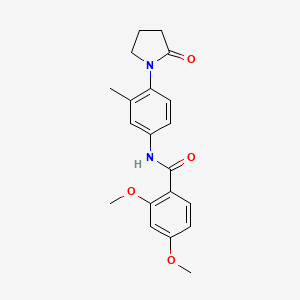
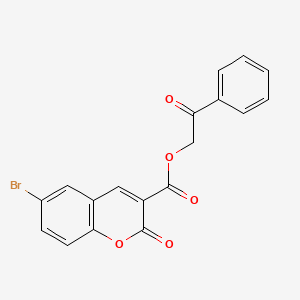
![(3Z)-3-{[(3-chloro-4-fluorophenyl)amino]methylene}-1-(4-fluorobenzyl)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2746711.png)
![N-(2-([2,3'-bithiophen]-5-yl)-2-hydroxyethyl)-2-(4-chlorophenoxy)-2-methylpropanamide](/img/structure/B2746714.png)
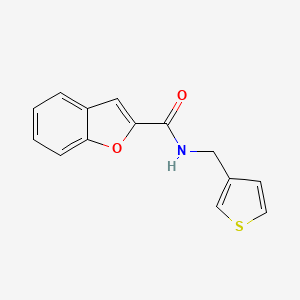
![N-(4-(benzo[d]thiazol-2-yl)-3-hydroxyphenyl)-3-((4-chlorophenyl)sulfonyl)propanamide](/img/structure/B2746716.png)
![2,4-Dimethylimidazo[1,5-a]pyrimidine-8-carbonitrile](/img/structure/B2746717.png)
